molecular formula C18H29NO3 B1295479 Dodecyl 4-nitrophenyl ether CAS No. 65039-18-1

Dodecyl 4-nitrophenyl ether

Cat. No. B1295479
CAS RN: 65039-18-1
M. Wt: 307.4 g/mol
InChI Key: VZOAOBWVYOLSII-UHFFFAOYSA-N
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Description

Dodecyl 4-nitrophenyl ether is a compound with the molecular formula C18H29NO3 . It is often used as a plasticizer during electrode preparation .


Molecular Structure Analysis

The molecular weight of Dodecyl 4-nitrophenyl ether is 307.4 g/mol . Its molecular structure includes a long chain of carbon atoms attached to a nitrophenyl group . The InChI representation of the molecule is InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17 (13-15-18)19 (20)21/h12-15H,2-11,16H2,1H3 .


Physical And Chemical Properties Analysis

Dodecyl 4-nitrophenyl ether has a molecular weight of 307.4 g/mol . It has a computed XLogP3 value of 7.4, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 307.21474379 g/mol . The topological polar surface area is 55 Ų .

Scientific Research Applications

pH-Independent Hydrolysis in Micellar Solutions

The study by Ei Seoud, Ruasse, & Possidonio (2001) investigated the pH-independent hydrolysis of 4-nitrophenyl derivatives in aqueous micellar solutions, revealing insights into the relative contributions of hydrophobic and electrostatic interactions. It was found that the hydrolysis rates vary significantly across different micellar environments, with the order of reactivity being bulk water > cationic micelles > anionic micelles > non-ionic micelles.

Accelerated Hydrolysis on Carbon Surfaces

Meyer et al. (2001) reported that nitro-substituted aromatics, including 4-nitrophenyl acetate, undergo selective adsorption from aqueous solutions onto carbon nanotubes, with a modest acceleration of hydrolysis observed. This study highlights the potential application of carbon materials in enhancing chemical reactions involving nitro-substituted compounds (Meyer, Dai, Chen, Easton, & Xia, 2001).

Electrochemical Studies for Corrosion Monitoring

Zdrachek et al. (2015) explored the development of H+-selective microelectrodes with optimized measuring ranges for corrosion studies, utilizing nitro-group containing solvents. The findings could be beneficial in designing precise sensors for monitoring acidic environments in corrosion research (Zdrachek et al., 2015).

Redox Switching of Microdroplets in Aqueous Electrolytes

A study by Wain et al. (2003) investigated the redox switching of 4-nitrophenyl nonyl ether microdroplets, revealing complex electron and proton transfers. This research provides insights into the reactive chemistry of nitrophenyl ethers in microenvironments, which could inform developments in electrochemical applications and nanotechnology (Wain, Lawrence, Greene, Wadhawan, & Compton, 2003).

Safety And Hazards

Dodecyl 4-nitrophenyl ether is harmful if swallowed and causes skin and serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for the use of Dodecyl 4-nitrophenyl ether are not available from the search results, it is known to be used in the field of electrode preparation . This suggests potential future applications in areas where such electrodes are utilized.

properties

IUPAC Name

1-dodecoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOAOBWVYOLSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215360
Record name p-Nitrophenyl dodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 4-nitrophenyl ether

CAS RN

65039-18-1
Record name p-Nitrophenyl dodecyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl dodecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYL 4-NITROPHENYL ETHER
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